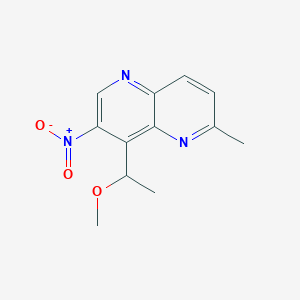
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a methoxyethyl group, a methyl group, and a nitro group attached to a naphthyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .
Análisis De Reacciones Químicas
Types of Reactions
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the naphthyridine ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substituted Derivatives: Formed through electrophilic aromatic substitution.
Amino Derivatives: Formed through the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Formed through the oxidation of the methoxyethyl group.
Aplicaciones Científicas De Investigación
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes and exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Hydroxymethyl-2-hydroxyl-1-methyl-5-vinyl-9,10-dihydrophenanthrene
- 5-(1-Methoxyethyl)-1-methyl-phenanthren-2,7-diol
- Quinine : An alkaloid with a similar quinoline structure
Uniqueness
8-(1-Methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its nitro group, in particular, plays a crucial role in its mechanism of action and potential therapeutic applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
8-(1-methoxyethyl)-2-methyl-7-nitro-1,5-naphthyridine |
InChI |
InChI=1S/C12H13N3O3/c1-7-4-5-9-12(14-7)11(8(2)18-3)10(6-13-9)15(16)17/h4-6,8H,1-3H3 |
Clave InChI |
OVJYRSLAWYZQDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=CN=C2C=C1)[N+](=O)[O-])C(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
![(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12946557.png)
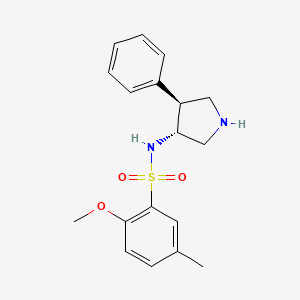
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)
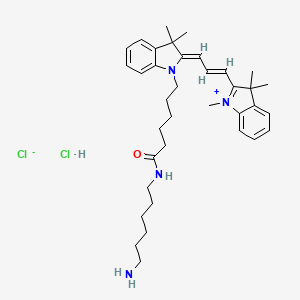

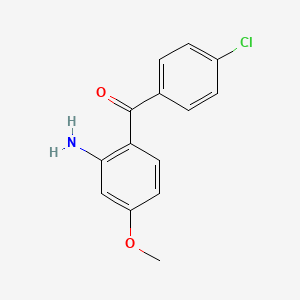
![Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)

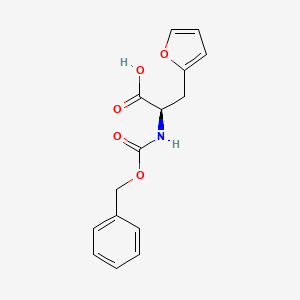
![6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine](/img/structure/B12946601.png)

